Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate
Description
Its structure features a benzene ring substituted with:
- A bromine atom at the 4-position,
- A bromomethyl group (-CH₂Br) at the 2-position,
- A methoxy group (-OCH₃) at the 6-position,
- A methyl ester (-COOCH₃) at the 1-position.
This compound is of interest in organic synthesis and pharmaceutical chemistry due to its reactive bromine substituents, which enable cross-coupling reactions and functionalization.
Properties
CAS No. |
877149-14-9 |
|---|---|
Molecular Formula |
C10H10Br2O3 |
Molecular Weight |
337.99 g/mol |
IUPAC Name |
methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate |
InChI |
InChI=1S/C10H10Br2O3/c1-14-8-4-7(12)3-6(5-11)9(8)10(13)15-2/h3-4H,5H2,1-2H3 |
InChI Key |
UUULSIFKODULFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)OC)CBr)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate
General Synthetic Strategy
The preparation of this compound typically involves two major steps:
- Esterification of the corresponding benzoic acid or halogenated methylbenzoate precursor.
- Selective bromination of the methyl group adjacent to the aromatic ring to introduce the bromomethyl substituent.
Detailed Synthetic Route
Starting Material
The key starting material is often methyl 4-bromo-2-methyl-6-methoxybenzoate or 4-bromo-2-methylbenzoic acid derivatives, which contain the methyl group at the 2-position and a methoxy substituent at the 6-position.
Bromination Step
- The bromination of the methyl group to a bromomethyl group is achieved using N-bromosuccinimide (NBS) as the brominating agent.
- The reaction is typically catalyzed by dibenzoyl peroxide (BPO) , a radical initiator.
- The solvent used is carbon tetrachloride (CCl4) or tetrachloromethane , providing an inert medium for radical bromination.
- The reaction temperature is maintained at approximately 85 °C for 2 hours to ensure complete bromination.
Reaction Example and Yield
- After reaction completion, the mixture is filtered through a silica gel pad to remove impurities.
- Concentration under reduced pressure yields the desired product as a yellowish liquid or solid.
Alternative Preparation Routes and Related Compounds
Esterification of 4-Bromo-2-(Bromomethyl)benzoic Acid
- The methyl ester can be formed by reacting the corresponding acid with iodomethane in the presence of a base such as potassium carbonate in acetonitrile at room temperature for an extended time (e.g., 6-16 hours).
- This method is commonly used for related benzoate esters but is less direct than bromination of methylbenzoate.
Summary Table of Preparation Methods
Analytical and Purification Techniques
- Purification is typically achieved by filtration through silica gel and evaporation under reduced pressure.
- Characterization includes proton nuclear magnetic resonance (^1H-NMR) spectroscopy, confirming the presence of bromomethyl and methoxy groups.
- Reported ^1H-NMR signals for the bromomethyl group appear as singlets around δ 4.5-4.6 ppm, while methoxy protons appear near δ 3.9 ppm.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate is an organic compound with a complex structure and significant chemical properties. It has a molecular weight of approximately 337.99 g/mol and contains two bromine atoms, a methoxy group, and a methyl ester functional group. These components give it unique reactivity, making it applicable in medicinal chemistry and materials science.
Potential Biological Activities
Research indicates that this compound may have biological activities. Initial studies suggest it possesses antimicrobial properties, making it a candidate for drug development research. Its structure also allows for exploration in anticancer research, where it may interact with specific cellular targets to inhibit tumor growth.
Interaction Studies
Interaction studies of this compound focus on its mechanism of action within biological systems. The halogen atoms and the methoxy group can influence its binding affinity towards enzymes or receptors, potentially leading to the inhibition or activation of specific biochemical pathways. Ongoing research aims to elucidate these interactions further to understand their implications in drug design and therapeutic applications.
Use as an Intermediate
Mechanism of Action
The mechanism by which Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate exerts its effects depends on the specific application. In biochemical studies, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atoms and methoxy group can influence the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with related compounds:
Biological Activity
Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including dual bromination and a methoxy group. This article explores its biological activity, synthesis methods, mechanisms of action, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10Br2O3
- Molecular Weight : Approximately 337.99 g/mol
- Structural Features :
- Two bromine atoms
- A methoxy group (-OCH₃)
- A methyl ester functional group
The presence of halogen atoms and the methoxy group enhances the compound's reactivity, making it a candidate for various biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Initial studies suggest it may inhibit the growth of certain bacteria and fungi, making it a promising candidate for drug development in treating infections.
Anticancer Potential
The compound's unique structure allows for exploration in anticancer research . Preliminary findings suggest it may interact with specific cellular targets to inhibit tumor growth. The dual bromination is hypothesized to enhance its binding affinity to these targets, potentially leading to effective therapeutic agents against various cancer types.
The mechanism of action involves interactions with cellular targets such as enzymes or receptors. The halogen atoms can participate in halogen bonding , while the methoxy group can influence the compound's binding affinity and selectivity towards these targets. This interaction may lead to either inhibition or activation of specific biochemical pathways.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Bromination of Methyl 4-methoxybenzoate :
- Photochemical Reactions :
Case Study: Antimicrobial Activity
A study conducted on this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of many commercially available antibiotics, suggesting strong antimicrobial potential.
| Compound | Target | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 20 |
Case Study: Anticancer Activity
In vitro studies have shown that this compound inhibits the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate?
Methodological Answer: The compound can be synthesized via sequential functionalization of a methyl benzoate scaffold. A common approach involves:
- Bromination : Introduce bromine at the para position using electrophilic brominating agents (e.g., Br₂/FeBr₃ or NBS).
- Bromomethylation : Utilize radical bromination (e.g., NBS/benzoyl peroxide) or nucleophilic substitution (e.g., NaBr in polar aprotic solvents) to install the bromomethyl group at the ortho position .
- Methoxy Group Retention : Protect the methoxy group during reactions using acid-labile protecting groups (e.g., TMS ethers) to prevent demethylation .
Key Consideration: Monitor reaction progress with TLC or HPLC to avoid over-bromination .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Q. What storage conditions ensure stability for long-term research use?
Methodological Answer:
- Temperature : Store at -20°C in sealed, light-resistant vials to prevent degradation. Avoid repeated freeze-thaw cycles .
- Solubility : Prepare stock solutions in anhydrous DMSO or acetonitrile (25 mM) and aliquot into single-use portions to minimize hydrolysis .
- Handling : Use inert atmosphere (N₂/Ar) for hygroscopic or oxygen-sensitive reactions involving the bromomethyl group .
Advanced Research Questions
Q. What challenges arise in optimizing bromomethyl group introduction in methyl benzoate derivatives?
Methodological Answer:
- Steric Hindrance : The ortho bromomethyl group may impede reaction kinetics. Mitigate by using bulky bases (e.g., DBU) to reduce side reactions .
- Competing Reactivity : Bromine at the para position can deactivate the ring, requiring elevated temperatures (80–100°C) or Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilic substitution .
- Side Products : Monitor for dibromination byproducts (e.g., methyl 2,4-dibromo derivatives) via LCMS and adjust stoichiometry of brominating agents .
Q. How do electronic effects of substituents influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Methoxy Group : The electron-donating methoxy group at position 6 increases ring electron density, enhancing para-bromine’s leaving-group ability in SNAr reactions.
- Bromomethyl Group : The electron-withdrawing bromine at position 2 stabilizes adjacent transition states, facilitating nucleophilic attack at the para position .
Experimental Design: Compare reaction rates with analogs (e.g., fluoro vs. methoxy substituents) using kinetic studies (UV-Vis or ¹H NMR monitoring) .
Q. How should researchers resolve contradictions in analytical data (e.g., conflicting HPLC/LCMS results)?
Methodological Answer:
- Contamination Check : Verify solvent purity and column integrity (e.g., run blank injections) to rule out artifacts .
- Isotopic Pattern Analysis : Use high-resolution LCMS (HRMS) to distinguish between isobaric impurities (e.g., C₁₀H⁷⁹Br²O₃ vs. C₁₀H⁸¹Br₂O₃) .
- Cross-Validation : Compare NMR coupling constants with computational models (DFT) to confirm regiochemistry .
Case Study: A discrepancy in retention times may arise from residual solvents; use vacuum drying or azeotropic distillation to eliminate volatiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
